molecular formula C13H19BrN2 B1415194 N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine CAS No. 415953-59-2

N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine

Cat. No.: B1415194
CAS No.: 415953-59-2
M. Wt: 283.21 g/mol
InChI Key: SNWMCLVRNCHXCX-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]-1-methylpiperidin-4-amine is a piperidine derivative with a 2-bromobenzyl substituent attached to the 4-amino position of the heterocycle. Its molecular formula is C₁₄H₁₉BrN₂ (molecular weight: 295.22 g/mol). The compound is characterized by a tertiary amine at the piperidine’s 4-position and a methyl group at the 1-position. The 2-bromophenyl moiety introduces steric bulk and electronic effects due to bromine’s polarizability and mild electron-withdrawing nature.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-16-8-6-12(7-9-16)15-10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWMCLVRNCHXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine typically involves the reaction of 2-bromobenzyl chloride with 1-methylpiperidin-4-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent such as dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Phenyl-substituted piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group can enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine
  • Molecular Formula : C₁₄H₁₉FN₂
  • Molecular Weight : 234.32 g/mol
  • Key Differences : The 4-fluorophenyl group replaces 2-bromophenyl. Fluorine’s smaller size and higher electronegativity reduce steric hindrance and alter electronic interactions compared to bromine. This analog is utilized in the synthesis of pimavanserin , a drug for Parkinson’s disease psychosis .
1-Benzyl-N-[(2-Nitrophenyl)methyl]piperidin-4-amine
  • Molecular Formula : C₁₉H₂₃N₃O₂
  • Molecular Weight : 325.40 g/mol
  • Key Differences : A nitro group (strong electron-withdrawing) at the 2-position and a benzyl group on the piperidine nitrogen. The nitro group increases polarity and may reduce bioavailability due to higher hydrophilicity .

Modifications to the Piperidine Core

N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine
  • Molecular Formula : C₁₈H₂₉ClN₂
  • Molecular Weight : 308.9 g/mol
  • Key Differences: A chlorophenyl group is attached via a branched pentyl chain.
(4E)-N-[(2-Bromophenyl)methoxy]-1,3-dimethyl-2,6-diphenylpiperidin-4-imine
  • Molecular Formula : C₂₇H₂₇BrN₂O
  • Molecular Weight : 483.43 g/mol
  • Key Differences : The 2-bromophenyl group is linked via an ether (methoxy) rather than a methyleneamine. The piperidine core is fully substituted with methyl and phenyl groups, creating a rigid, planar structure. This compound’s 2,6-diarylpiperidine core is associated with biological activity in anticancer and antimicrobial research .

Direct Aromatic Substitution on Piperidine

1-Methyl-N-(4-nitrophenyl)piperidin-4-amine
  • Molecular Formula : C₁₂H₁₇N₃O₂
  • Molecular Weight : 235.28 g/mol
  • Key Differences: A nitro group is directly attached to the piperidine’s 4-amino position.

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Notable Applications/Properties
N-[(2-Bromophenyl)methyl]-1-methylpiperidin-4-amine C₁₄H₁₉BrN₂ 295.22 2-Bromobenzyl, 1-methylpiperidine Discontinued commercial availability
N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine C₁₄H₁₉FN₂ 234.32 4-Fluorobenzyl Intermediate in pimavanserin synthesis
1-Benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine C₁₉H₂₃N₃O₂ 325.40 2-Nitrobenzyl, benzylpiperidine High polarity due to nitro group
N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine C₁₈H₂₉ClN₂ 308.90 Chlorophenyl-branched alkyl chain Enhanced lipophilicity (33.5 µg/mL solubility)
(4E)-N-[(2-Bromophenyl)methoxy]-1,3-dimethyl-2,6-diphenylpiperidin-4-imine C₂₇H₂₇BrN₂O 483.43 2-Bromobenzyl ether, diarylpiperidine Biological activity in anticancer research

Research Implications and Trends

  • Electronic Effects : Bromine’s polarizability may enhance binding to hydrophobic pockets in proteins, whereas fluorine’s electronegativity favors hydrogen bonding. Nitro groups reduce basicity, affecting protonation states in physiological environments .
  • Steric Considerations : Bulkier substituents (e.g., 2-bromophenyl vs. 4-fluorophenyl) influence conformational flexibility and target selectivity .
  • Drug Development : Analogs like N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine highlight the piperidine scaffold’s utility in central nervous system (CNS) drug design .

Biological Activity

N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C12_{12}H17_{17}BrN2_2
  • Molecular Weight : Approximately 269.18 g/mol

The compound features a bromine atom attached to a phenyl ring, which is linked to a piperidine ring that contains a methyl substitution at the nitrogen atom. This unique arrangement may influence its biological interactions and pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Bromination of the phenyl group.
  • Methylation of the piperidine nitrogen.
  • Purification through recrystallization or chromatography.

Optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial for maximizing yield and purity.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the realms of antimicrobial and anticancer properties. The compound's interactions with various biological targets are under investigation, and preliminary studies suggest potential therapeutic applications.

Antimicrobial Activity

In vitro studies have shown that compounds with similar piperidine structures can exhibit antimicrobial effects. The presence of the bromine atom may enhance these interactions with microbial targets, although specific data on this compound are still emerging.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Research indicates that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on related compounds have demonstrated their ability to enhance caspase activity, leading to increased apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
N-(4-bromophenyl)methyl]-1-methylpiperidin-4-amineC12_{12}H17_{17}BrN2_2Different bromine substitution position; potential variations in activity
1-(2-Bromophenyl)methylpiperidin-4-amineC12_{12}H17_{17}BrNLacks methyl substitution at the nitrogen position; may affect biological interactions
4-Piperidinamine, N-(2-(6-bromo)-phenyl)-N-methylC23_{23}H30_{30}BrCl2_2N2_2OContains additional functional groups; could alter biological activity significantly

This table highlights how variations in bromine substitution and additional functional groups can influence the biological properties of related compounds.

Case Studies and Research Findings

Recent studies have utilized molecular docking and molecular dynamics simulations to explore the binding affinities of this compound with various biological receptors. These studies suggest that this compound may interact favorably with targets involved in cancer progression and microbial resistance .

For example, one study reported that piperidine derivatives could effectively inhibit microtubule assembly at concentrations as low as 20 µM, indicating their potential as microtubule-destabilizing agents in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine
Reactant of Route 2
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